1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C55H102O6 |

|---|---|

Molekulargewicht |

859.4 g/mol |

IUPAC-Name |

[3-hexadecanoyloxy-2-[(Z)-octadec-11-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h20,23,25,27,52H,4-19,21-22,24,26,28-51H2,1-3H3/b23-20-,27-25- |

InChI-Schlüssel |

BUBKDTQRUWZQHX-NJDMNPJTSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCC/C=C\CCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCC=CCCCCCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is the structure of 1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol?

An In-Depth Technical Guide to the Structure of 1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol

Introduction

This compound is a complex triacylglycerol (TAG) of significant interest in lipidomics and metabolic research. Triacylglycerols are the primary components of fats and oils, serving as energy storage molecules in biological systems.[1] The specific structure of a TAG, defined by the fatty acids esterified to the glycerol backbone and their precise positions, dictates its physicochemical properties and metabolic fate.

This guide provides a detailed examination of the structure of TG(16:0/18:1(11Z)/18:1(9Z)) and outlines the modern analytical methodologies required for its unambiguous characterization. Understanding this structure is crucial for researchers in drug development and metabolic studies, as the isomeric and stereochemical complexity of such lipids presents considerable analytical challenges.

Molecular Structure and Nomenclature

The structure of this triacylglycerol is defined by three distinct fatty acid chains attached to a central glycerol molecule. The nomenclature precisely describes this arrangement.[2][3]

-

Glycerol Backbone: A three-carbon alcohol that forms the foundation of the molecule.

-

sn-1 Position: Esterified with Palmitic Acid , a 16-carbon saturated fatty acid (16:0).

-

sn-2 Position: Esterified with 11(Z)-Octadecenoic Acid (cis-Vaccenic Acid), an 18-carbon monounsaturated fatty acid with a cis double bond at the 11th carbon (18:1 n-7).[2]

-

sn-3 Position: Esterified with Oleic Acid , an 18-carbon monounsaturated fatty acid with a cis double bond at the 9th carbon (18:1 n-9).[2][4][5][6]

-

rac- (racemic): The "rac" designation indicates that the molecule is a mixture of the two possible stereoisomers at the chiral sn-2 carbon of the glycerol backbone.

The key challenge lies in distinguishing this molecule from its isomers, particularly those with the same fatty acid composition but different positional arrangements (e.g., 1-Oleoyl-2-Palmitoyl-3-11(Z)-Octadecenoyl-rac-glycerol).

Component Fatty Acids

The properties of the TAG are a composite of its constituent fatty acids.

| Fatty Acid Name | Position | Lipid Shorthand | Molecular Formula | Molar Mass ( g/mol ) |

| Palmitic Acid | sn-1 | 16:0 | C₁₆H₃₂O₂ | 256.42 |

| cis-Vaccenic Acid | sn-2 | 18:1(11Z) | C₁₈H₃₄O₂ | 282.46 |

| Oleic Acid | sn-3 | 18:1(9Z) | C₁₈H₃₄O₂ | 282.46 |

Visualizing the Molecular Structure

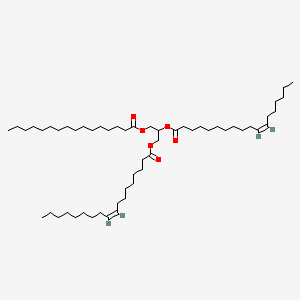

The two-dimensional structure highlights the specific ester linkages and the positions of the double bonds in the unsaturated acyl chains.

Caption: 2D representation of the specified triacylglycerol.

Analytical Strategy for Structural Elucidation

Confirming the precise structure of a complex TAG requires a sophisticated analytical approach capable of distinguishing between positional and geometric isomers. The gold-standard methodology is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[7][8][9] This technique provides separation of isomers and generates fragment ions that are diagnostic of the fatty acid positions on the glycerol backbone.[10][11]

Causality Behind the Method: Why LC-MS/MS?

-

Expertise: Direct infusion mass spectrometry can confirm the total mass and fatty acid composition but fails to distinguish positional isomers (e.g., where the 16:0 and 18:1 chains are located).[9]

-

Experience: Liquid chromatography, particularly Reversed-Phase LC (RPLC), separates TAGs based on their hydrophobicity, which is determined by the total number of carbons and double bonds. This allows for the separation of isobars prior to MS analysis, reducing ion suppression and improving identification confidence.[7][12]

-

Trustworthiness: Tandem mass spectrometry (MS/MS) provides structural proof. By selecting the parent ion and fragmenting it, we can observe the neutral loss of specific fatty acids. The key diagnostic principle is that fatty acids at the sn-2 position are cleaved less readily than those at the sn-1 and sn-3 positions. The relative abundance of the resulting fragment ions thus reveals the positional arrangement.[10]

Experimental Protocol: RPLC-MS/MS Analysis

This protocol describes a self-validating system for the identification and structural confirmation of the target TAG.

1. Sample Preparation (Lipid Extraction)

-

Objective: To efficiently extract lipids from a biological matrix while minimizing degradation.

-

Methodology (MTBE Extraction):

-

To a 100 µL aqueous sample (e.g., plasma), add 225 µL of cold methanol containing internal standards.

-

Vortex for 30 seconds.

-

Add 750 µL of methyl-tert-butyl ether (MTBE).

-

Vortex for 10 minutes at 4°C.

-

Add 188 µL of water to induce phase separation.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.

-

Collect the upper organic phase, which contains the lipids.

-

Dry the extract under a stream of nitrogen and reconstitute in the initial mobile phase for injection.

-

Rationale: The biphasic MTBE/methanol/water system provides robust extraction for a wide range of lipid classes, including TAGs.[12]

-

2. Chromatographic Separation (RPLC)

-

Objective: To separate the target TAG from other lipids and its positional isomers.

-

System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for optimal resolution.[13]

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate.

-

Gradient:

-

0-2 min: 35% B

-

2-9 min: Ramp to 100% B

-

9-16 min: Hold at 100% B

-

16.1-20 min: Return to 35% B for re-equilibration.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 55°C.

-

Rationale: Ammonium formate is used as a mobile phase modifier to promote the formation of ammoniated adducts ([M+NH₄]⁺), which are stable and yield predictable fragmentation patterns in positive ion mode MS/MS.[12][13]

3. Mass Spectrometric Detection and Fragmentation (Q-TOF or Orbitrap MS)

-

Objective: To determine the accurate mass of the parent molecule and generate diagnostic fragment ions.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Full Scan (MS1): Acquire data from m/z 300-1200 to detect the [M+NH₄]⁺ precursor ion.

-

Tandem MS (MS2): Use data-dependent acquisition to trigger fragmentation of the most abundant precursor ions. The precursor ion for the target TAG is selected for collision-induced dissociation (CID).

-

Expected Precursor Ion: The molecular formula is C₅₅H₁₀₂O₆, with a monoisotopic mass of 858.76. The expected ammoniated adduct [M+NH₄]⁺ will have an m/z of 876.81 .

Data Interpretation and Structural Validation

The MS/MS spectrum is the definitive source of structural information. Fragmentation of the [M+NH₄]⁺ ion results in the neutral loss of a fatty acid plus ammonia, producing diacylglycerol-like fragment ions ([DAG]⁺).

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 876.81 ([M+NH₄]⁺) | 603.55 | Palmitic Acid + NH₃ | Loss of the fatty acid from sn-1 |

| 876.81 ([M+NH₄]⁺) | 577.53 | cis-Vaccenic Acid + NH₃ | Loss of the fatty acid from sn-2 |

| 876.81 ([M+NH₄]⁺) | 577.53 | Oleic Acid + NH₃ | Loss of the fatty acid from sn-3 |

Key Validation Point: For TAGs, the neutral loss of a fatty acid from the sn-2 position is energetically less favorable. Therefore, the ion peak corresponding to the loss of the sn-2 fatty acid will be significantly less intense than the peaks for the loss of the sn-1 or sn-3 fatty acids.

In our target molecule, we expect to see a high-intensity peak at m/z 603.55 (loss of palmitic acid from sn-1) and a relatively low-intensity peak at m/z 577.53 (loss of cis-vaccenic acid from sn-2 and oleic acid from sn-3). Since both 18:1 fatty acids are present, the key is the low abundance of the fragment representing the loss of the sn-2 substituent.

Analytical Workflow Diagram

Caption: Workflow from sample preparation to structural confirmation.

Conclusion

The structural determination of this compound is a non-trivial task that exemplifies the complexity of modern lipidomics. A robust analytical strategy, centered on Reversed-Phase Liquid Chromatography coupled with high-resolution Tandem Mass Spectrometry, is essential for success. By carefully interpreting the fragmentation patterns, specifically the preferential loss of fatty acids from the sn-1 and sn-3 positions, researchers can achieve unambiguous identification. This level of structural detail is paramount for accurately understanding the roles of specific triacylglycerol species in health and disease.

References

- 1. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (1-Palmitolein-2-(11Z)-octadecenoin-3-olein) | 三酰甘油 | MCE [medchemexpress.cn]

- 4. 1-Palmitoyl-2-Oleoyl-3-Linolenoyl-rac-glycerol | CAS 78144-20-4 | Cayman Chemical | Biomol.com [biomol.com]

- 5. 1-Palmitoyl-2-Stearoyl-3-Oleoyl-rac-glycerol | CAS 2190-28-5 | Cayman Chemical | Biomol.com [biomol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Characterization of triacylglycerol and diacylglycerol composition of plant oils using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Dissertation or Thesis | Analysis of Complex Lipid Mixtures Using Ultrahigh-Pressure Liquid Chromatography-Mass Spectrometry (UHPLC-MS) | ID: 0r9678314 | Carolina Digital Repository [cdr.lib.unc.edu]

An In-depth Technical Guide to TG(16:0/18:1(11Z)/18:1(9Z)): Chemical Properties, Biological Significance, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs), the primary components of fats and oils, are a diverse class of neutral lipids crucial for energy storage, thermal insulation, and the transport of fat-soluble vitamins. Their molecular structure, consisting of a glycerol backbone esterified to three fatty acids, dictates their physicochemical properties and biological functions. The specific arrangement of different fatty acid chains on the glycerol backbone gives rise to a vast number of regioisomers and stereoisomers, each with potentially unique metabolic fates and physiological effects.

This technical guide provides a comprehensive overview of a specific mixed-acid triacylglycerol: TG(16:0/18:1(11Z)/18:1(9Z)) . This molecule contains palmitic acid (16:0), vaccenic acid (18:1(11Z)), and oleic acid (18:1(9Z)) esterified to the glycerol backbone. Herein, we delve into its chemical and physical properties, common synonyms, biological significance, and detailed analytical methodologies for its characterization. This guide is intended to serve as a valuable resource for researchers in the fields of lipidomics, metabolism, and drug development.

Chemical Identity and Synonyms

TG(16:0/18:1(11Z)/18:1(9Z)) is systematically named (2S)-1-(hexadecanoyloxy)-3-[(9Z)-octadec-9-enoyloxy]propan-2-yl (11Z)-octadec-11-enoate.[1] Its structure consists of a glycerol molecule with a palmitic acid at the sn-1 position, a vaccenic acid at the sn-2 position, and an oleic acid at the sn-3 position.

A variety of synonyms and shorthand notations are used to represent this molecule in scientific literature and databases:

-

1-Hexadecanoyl-2-(11Z-octadecenoyl)-3-(9Z-octadecenoyl)-glycerol[1]

-

1-Palmitoyl-2-vaccenoyl-3-oleoyl-glycerol[1]

-

TAG(16:0/18:1/18:1)[1]

-

TG(52:2)[1]

-

Tracylglycerol(16:0/18:1/18:1)[1]

The LIPID MAPS shorthand notation further specifies the double bond positions: TG(16:0/18:1(11Z)/18:1(9Z)) .

Molecular Structure

The structure of TG(16:0/18:1(11Z)/18:1(9Z)) is depicted below. The stereochemistry at the sn-2 position of the glycerol backbone is 'S' in the IUPAC name, which corresponds to the L-glycerol configuration.

Caption: Chemical structure of TG(16:0/18:1(11Z)/18:1(9Z)).

Chemical and Physical Properties

The physicochemical properties of TG(16:0/18:1(11Z)/18:1(9Z)) are crucial for understanding its behavior in biological systems and for developing analytical methods. While experimental data for some properties are limited, a combination of database information and computational predictions provides a detailed profile.

| Property | Value | Source |

| Chemical Formula | C₅₅H₁₀₂O₆ | HMDB[1] |

| Average Molecular Weight | 859.415 g/mol | HMDB[1] |

| Monoisotopic Molecular Weight | 858.767641004 g/mol | HMDB[1] |

| State | Solid | HMDB[2] |

| Water Solubility (predicted) | 7.7 x 10⁻⁶ g/L | ALOGPS[1] |

| logP (predicted) | 19.98 | ChemAxon[1] |

| Polar Surface Area | 78.9 Ų | ChemAxon[1] |

| PubChem Compound ID | 131755168 | PubChem[1] |

| HMDB ID | HMDB0044089 | HMDB[2] |

Biological Significance and Metabolic Pathways

TG(16:0/18:1(11Z)/18:1(9Z)) plays a fundamental role in energy metabolism and fat storage.[2] As a triacylglycerol, it is a major component of very low-density lipoproteins (VLDL) and chylomicrons, which are responsible for transporting fats in the bloodstream.[1]

De Novo Biosynthesis

The synthesis of TG(16:0/18:1(11Z)/18:1(9Z)) occurs through the de novo triacylglycerol biosynthesis pathway, also known as the phosphatidic acid pathway. This process primarily takes place in the liver and adipose tissue. The key steps are as follows:

-

Glycerol-3-phosphate formation: The glycerol backbone is derived from glycerol-3-phosphate, which is primarily synthesized from dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis.[2]

-

Acylation of glycerol-3-phosphate: Two fatty acyl-CoA molecules are sequentially esterified to the sn-1 and sn-2 positions of glycerol-3-phosphate by glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT), respectively. This forms phosphatidic acid.[2]

-

Dephosphorylation: The phosphate group is removed from phosphatidic acid by phosphatidic acid phosphatase (PAP), yielding a diacylglycerol (DAG).[2]

-

Final Acylation: A third fatty acyl-CoA is esterified to the free hydroxyl group at the sn-3 position of the DAG by diacylglycerol O-acyltransferase (DGAT) to form the final triacylglycerol molecule.[2]

Caption: De Novo Biosynthesis Pathway of Triacylglycerols.

Catabolism

When the body requires energy, TG(16:0/18:1(11Z)/18:1(9Z)) stored in adipose tissue is broken down in a process called lipolysis. This is initiated by hormones such as glucagon, which activate hormone-sensitive lipase (HSL).[1] HSL and other lipases hydrolyze the ester bonds, releasing free fatty acids and glycerol into the bloodstream.[1] The fatty acids can then be taken up by various tissues and undergo β-oxidation to produce ATP. The glycerol component can be transported to the liver and used for gluconeogenesis.[1]

Potential Role as a Biomarker

While research on the specific roles of TG(16:0/18:1(11Z)/18:1(9Z)) is ongoing, studies on structurally similar triglycerides suggest potential clinical relevance. For instance, alterations in the levels of certain triglyceride species have been associated with hepatocellular carcinoma (HCC). One study found that TG(16:0/18:1(9Z)/20:1(11Z)) was significantly elevated in HCC tumor tissues compared to non-tumor regions.[3] Although this is a different molecule, it highlights the potential for specific triglyceride isomers to serve as biomarkers for disease. Further research is needed to investigate the specific association of TG(16:0/18:1(11Z)/18:1(9Z)) with various pathological conditions.

Experimental Protocols for Analysis

The analysis of specific triglyceride isomers like TG(16:0/18:1(11Z)/18:1(9Z)) is challenging due to the presence of numerous other structurally similar lipids in biological samples. A combination of chromatographic separation and mass spectrometry is typically required for accurate identification and quantification.

General Workflow for Triglyceride Analysis

Caption: General workflow for the analysis of triglycerides.

Detailed Protocol: Reversed-Phase HPLC Coupled with Mass Spectrometry (RP-HPLC-MS/MS)

This protocol is adapted from established methods for the analysis of triglyceride isomers and is suitable for the characterization of TG(16:0/18:1(11Z)/18:1(9Z)).

1. Sample Preparation (Lipid Extraction)

-

Rationale: To isolate the lipid fraction from the complex biological matrix. The Folch method is a classic and robust procedure for this purpose.

-

Protocol:

-

Homogenize the biological sample (e.g., 100 mg of tissue or 100 µL of plasma) in a 2:1 (v/v) mixture of chloroform and methanol.

-

Vortex the mixture thoroughly for 2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., methanol/chloroform 1:1, v/v).

-

2. Chromatographic Separation (RP-HPLC)

-

Rationale: To separate the different triglyceride species based on their hydrophobicity. Reversed-phase chromatography separates lipids based on their acyl chain length and degree of unsaturation.

-

Instrumentation: A high-performance liquid chromatography system equipped with a C18 column.

-

Conditions:

-

Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate.

-

Gradient: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 55 °C.

-

3. Mass Spectrometric Detection (ESI-MS/MS)

-

Rationale: To identify and quantify the separated triglyceride species based on their mass-to-charge ratio (m/z) and fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing intact lipid molecules.

-

Instrumentation: A tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) equipped with an ESI source.

-

Conditions:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

MS Scan Range: m/z 300-1200.

-

MS/MS Analysis: Product ion scans of the precursor ion corresponding to [TG(16:0/18:1(11Z)/18:1(9Z)) + NH₄]⁺ (m/z 876.8). The fragmentation will yield characteristic diacylglycerol-like fragment ions corresponding to the neutral loss of one of the fatty acid chains, allowing for the confirmation of the fatty acid composition.

-

4. Data Analysis

-

Rationale: To identify TG(16:0/18:1(11Z)/18:1(9Z)) based on its retention time and specific MS/MS fragmentation pattern and to quantify its abundance relative to an internal standard.

-

Procedure:

-

Identify the chromatographic peak corresponding to TG(16:0/18:1(11Z)/18:1(9Z)) based on its accurate mass and retention time compared to a reference standard if available.

-

Confirm the identity of the peak by analyzing the MS/MS spectrum for characteristic fragment ions.

-

Quantify the peak area and normalize it to an appropriate internal standard (e.g., a deuterated or odd-chain triglyceride).

-

Conclusion

TG(16:0/18:1(11Z)/18:1(9Z)) is a specific mixed-acid triacylglycerol with important roles in energy metabolism and fat storage. Its unique structure, containing palmitic, vaccenic, and oleic acids, makes its analysis and the elucidation of its specific biological functions a subject of ongoing research. The methodologies outlined in this guide provide a framework for the accurate identification and quantification of this and other triglyceride isomers, which is essential for advancing our understanding of lipid metabolism in health and disease. As research in lipidomics continues to evolve, the development of more sophisticated analytical techniques will further unravel the complexities of the lipidome and the specific roles of individual lipid species like TG(16:0/18:1(11Z)/18:1(9Z)).

References

- 1. Human Metabolome Database: Showing metabocard for TG(18:1(11Z)/16:0/18:1(9Z)) (HMDB0010438) [hmdb.ca]

- 2. Human Metabolome Database: Showing metabocard for TG(16:0/18:1(11Z)/18:1(9Z)) (HMDB0044089) [hmdb.ca]

- 3. Identification of novel biomarkers of hepatocellular carcinoma by high‐definition mass spectrometry: Ultrahigh‐performance liquid chromatography quadrupole time‐of‐flight mass spectrometry and desorption electrospray ionization mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Palmitoyl-2-cis-Vaccenoyl-3-Oleoyl-rac-glycerol

Introduction: The Significance of Structurally Defined Triacylglycerols

1-Palmitoyl-2-cis-Vaccenoyl-3-Oleoyl-rac-glycerol (PVOH) is a mixed-acid triacylglycerol (TAG) with a defined stereochemistry that holds significant potential for researchers, scientists, and drug development professionals. The precise positioning of palmitic acid, cis-vaccenic acid, and oleic acid on the glycerol backbone imparts unique physicochemical properties to the molecule. These properties are of considerable interest in the fields of nutrition, metabolic research, and advanced drug delivery systems.[1][2] Structured TAGs, like PVOH, serve as crucial tools for understanding lipid metabolism, developing novel therapeutic carriers, and investigating the structure-function relationship of lipids in biological systems.[3][4]

This technical guide provides a comprehensive overview of the synthetic pathways for PVOH, detailing both chemoenzymatic and purely chemical strategies. It is designed to offer not just a set of instructions, but a deeper understanding of the rationale behind the methodological choices, empowering researchers to adapt and optimize these protocols for their specific needs.

Chemoenzymatic Synthesis Pathway: A Marriage of Specificity and Efficiency

The chemoenzymatic approach is often favored for the synthesis of structured TAGs due to the high regioselectivity offered by lipases, which minimizes the formation of isomeric byproducts.[5] This pathway typically involves the protection of the glycerol backbone, followed by sequential enzymatic and chemical acylation steps.

Rationale for the Chemoenzymatic Approach

The cornerstone of this strategy is the use of sn-1,3-regiospecific lipases. These enzymes selectively catalyze esterification or transesterification at the primary hydroxyl groups (sn-1 and sn-3 positions) of the glycerol backbone, leaving the secondary sn-2 hydroxyl group untouched.[6] This specificity is paramount for introducing the desired fatty acid at a specific position. The subsequent chemical acylation of the remaining free hydroxyl group allows for the precise construction of the target TAG.

Experimental Workflow: Chemoenzymatic Synthesis of PVOH

Caption: Chemoenzymatic synthesis workflow for PVOH.

Detailed Experimental Protocol: Chemoenzymatic Synthesis

Step 1: Protection of Glycerol

-

Objective: To selectively protect the sn-1 and sn-3 hydroxyl groups of glycerol.

-

Procedure:

-

In a round-bottom flask, dissolve glycerol and a slight molar excess of benzaldehyde in an appropriate solvent (e.g., toluene).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the catalyst, wash the organic phase, and purify the resulting 1,3-benzylidene-rac-glycerol by column chromatography.

-

Step 2: Enzymatic Acylation at the sn-2 Position

-

Objective: To specifically introduce cis-vaccenic acid at the free sn-2 hydroxyl group.

-

Procedure:

-

Dissolve the 1,3-benzylidene-rac-glycerol and cis-vaccenic acid (in slight molar excess) in a suitable organic solvent (e.g., hexane).

-

Add an immobilized lipase with sn-2 specificity (or in this protected form, any lipase that can access the secondary alcohol), such as Novozym 435 (immobilized Candida antarctica lipase B).[7]

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation.

-

Monitor the formation of 1,3-benzylidene-2-cis-vaccenoyl-rac-glycerol by TLC or Gas Chromatography (GC).

-

Once the reaction reaches equilibrium or completion, filter off the immobilized enzyme for reuse.

-

Step 3: Deprotection of the Acylated Intermediate

-

Objective: To remove the benzylidene protecting group and expose the sn-1 and sn-3 hydroxyl groups.

-

Procedure:

-

Dissolve the purified 1,3-benzylidene-2-cis-vaccenoyl-rac-glycerol in a suitable solvent mixture (e.g., tetrahydrofuran/water).

-

Add a mild acidic catalyst, such as boric acid, to cleave the acetal.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, extract the product, 2-cis-vaccenoyl-rac-glycerol, and purify by column chromatography.

-

Step 4: Chemical Acylation of sn-1 and sn-3 Positions

-

Objective: To introduce palmitic acid and oleic acid at the free sn-1 and sn-3 hydroxyl groups.

-

Procedure:

-

Dissolve the 2-cis-vaccenoyl-rac-glycerol in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Add a mixture of palmitic acid and oleic acid. To achieve a racemic mixture at the sn-1 and sn-3 positions, an equimolar ratio of the two fatty acids should be used.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, filter off the dicyclohexylurea byproduct and purify the crude PVOH.

-

Chemical Synthesis Pathway: A Classic Approach with Strategic Control

A purely chemical synthesis of PVOH offers an alternative route that, while potentially more demanding in terms of reaction control and purification, provides a high degree of flexibility. This pathway relies heavily on the use of protecting groups to ensure the regioselective acylation of the glycerol backbone.

Rationale for the Chemical Approach

The chemical synthesis of a mixed-acid TAG like PVOH necessitates a stepwise acylation of the glycerol hydroxyl groups. To achieve the desired structure, orthogonal protecting groups can be employed to differentiate the reactivity of the sn-1, sn-2, and sn-3 positions. However, for a racemic mixture at the outer positions, a more straightforward approach involving a symmetrical intermediate can be utilized.

Experimental Workflow: Chemical Synthesis of PVOH

Caption: Chemical synthesis workflow for PVOH.

Detailed Experimental Protocol: Chemical Synthesis

Step 1: Selective Protection of the sn-1 Hydroxyl Group

-

Objective: To protect one of the primary hydroxyl groups to allow for sequential acylation.

-

Procedure:

-

React glycerol with one equivalent of trityl chloride in pyridine. The bulky trityl group will preferentially react with the less sterically hindered primary hydroxyl groups.

-

Purify the resulting 1-trityl-rac-glycerol by column chromatography.

-

Step 2: Acylation of the sn-2 and sn-3 Hydroxyl Groups

-

Objective: To introduce cis-vaccenic acid and oleic acid at the free hydroxyl groups.

-

Procedure:

-

Dissolve 1-trityl-rac-glycerol in an anhydrous solvent like dichloromethane.

-

Add an equimolar mixture of cis-vaccenic acid and oleic acid, along with DCC and a catalytic amount of DMAP. This will result in a mixture of 1-trityl-2-cis-vaccenoyl-3-oleoyl-rac-glycerol and its isomer 1-trityl-2-oleoyl-3-cis-vaccenoyl-rac-glycerol.

-

Monitor the reaction by TLC and purify the product mixture by column chromatography.

-

Step 3: Deprotection of the sn-1 Position

-

Objective: To remove the trityl protecting group to expose the sn-1 hydroxyl group.

-

Procedure:

-

Treat the purified product from the previous step with a mild acid, such as hydrogen bromide in acetic acid, at a low temperature to cleave the trityl ether.

-

Carefully monitor the reaction to avoid acyl migration.

-

Neutralize the reaction and purify the resulting diacylglycerol mixture.

-

Step 4: Acylation of the sn-1 Position

-

Objective: To introduce palmitic acid at the free sn-1 hydroxyl group.

-

Procedure:

-

Dissolve the diacylglycerol mixture in an anhydrous solvent.

-

Add palmitic acid, DCC, and a catalytic amount of DMAP.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Purification and Characterization of PVOH

Regardless of the synthetic route, rigorous purification and characterization are essential to ensure the identity and purity of the final product.

Purification

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of synthetic TAGs.[8] A reversed-phase C18 column is typically used with a non-aqueous mobile phase, such as a gradient of acetonitrile and isopropanol.[8] The separation is based on the equivalent carbon number (ECN), which is influenced by the chain length and degree of unsaturation of the fatty acid constituents.

Table 1: HPLC Purification Parameters

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Gradient of Acetonitrile and Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | Evaporative Light Scattering Detector (ELSD) or UV (205 nm)[9] |

| Injection Volume | 20 µL |

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of TAGs.[10][11][12]

-

¹H NMR: Provides information on the protons of the glycerol backbone and the fatty acid chains. The chemical shifts of the glycerol protons can help confirm the positions of the different fatty acids.[11]

-

¹³C NMR: Offers detailed information about the carbon skeleton, including the carbonyl carbons of the ester linkages and the carbons of the fatty acid chains. The chemical shifts of the carbonyl carbons are particularly sensitive to their position on the glycerol backbone, allowing for the differentiation of regioisomers.[12]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized PVOH and to gain further structural information.[9][10]

-

Electrospray Ionization (ESI-MS): Provides the molecular weight of the parent ion.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can reveal the identity and position of the fatty acid chains. The loss of a specific fatty acid from the glycerol backbone is a characteristic fragmentation pattern for TAGs.[13]

Applications in Research and Drug Development

Structurally defined TAGs like PVOH are invaluable in several areas of scientific inquiry:

-

Metabolic Studies: PVOH can be used as a standard in lipidomic studies to investigate the pathways of TAG metabolism and the role of specific fatty acid compositions in health and disease.[3]

-

Drug Delivery: As a well-defined lipid, PVOH can be incorporated into lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[4] The specific structure of PVOH can influence the drug loading capacity, release profile, and stability of these formulations.

-

Nutritional Science: The synthesis of specific TAGs allows for the investigation of the nutritional and physiological effects of dietary fats with defined structures.

Conclusion

The synthesis of 1-Palmitoyl-2-cis-Vaccenoyl-3-Oleoyl-rac-glycerol, while not a trivial undertaking, is achievable through well-established chemoenzymatic and chemical methodologies. The choice of synthetic route will depend on the specific requirements of the researcher, including desired purity, scale, and available resources. The detailed protocols and rationale provided in this guide are intended to serve as a solid foundation for the successful synthesis and application of this and other structurally defined triacylglycerols in cutting-edge research and development.

References

- 1. What is Triacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. lipotype.com [lipotype.com]

- 3. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 4. benchchem.com [benchchem.com]

- 5. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent-Free Enzymatic Synthesis of Dietary Triacylglycerols from Cottonseed Oil in a Fluidized Bed Reactor [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Enzymatic Synthesis of Structured Lipids Enriched with Medium- and Long-Chain Triacylglycerols via Pickering Emulsion-Assisted Interfacial Catalysis: A Preliminary Exploration [mdpi.com]

- 9. Characterization of triacylglycerol and diacylglycerol composition of plant oils using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical synthesis and NMR characterization of structured polyunsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. article.sapub.org [article.sapub.org]

- 12. mdpi.com [mdpi.com]

- 13. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of 1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the triacylglycerol (TAG) 1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol, denoted as TG(16:0/18:1(11Z)/18:1(9Z)). As a specific regioisomer containing palmitic, cis-vaccenic, and oleic acids, its study resides at the intersection of lipidomics, food science, and metabolic research. The precise arrangement of fatty acids on the glycerol backbone dictates the physicochemical and metabolic properties of a TAG, making regioisomer-specific analysis crucial. This document details the biosynthetic origins of this molecule, evaluates its probable natural occurrences in sources rich in its constituent fatty acids, and provides a comprehensive, field-proven protocol for its extraction, separation, and definitive identification using advanced mass spectrometry techniques. The methodologies are presented to ensure scientific integrity, explaining the causality behind experimental choices to create a self-validating analytical workflow.

Introduction: The Significance of Stereospecificity in Triacylglycerols

Triacylglycerols (TAGs) are the primary form of energy storage in most eukaryotes and constitute the bulk of natural fats and oils. A TAG molecule consists of three fatty acids esterified to a glycerol backbone. While the overall fatty acid composition determines the general properties of a fat, the specific placement of these fatty acids at the sn-1, sn-2, and sn-3 positions—a feature known as regiospecificity—profoundly impacts its metabolic fate. The molecule of interest, This compound , is a mixed-acid TAG of the ABC type, containing:

-

sn-1: Palmitic acid (16:0)

-

sn-2: cis-Vaccenic acid (18:1(11Z) or 18:1n-7)

-

sn-3: Oleic acid (18:1(9Z) or 18:1n-9)

The distinction between this molecule and its isomers, such as TG(18:1(9Z)/18:1(11Z)/16:0), is non-trivial. The action of digestive enzymes like pancreatic lipase is regiospecific, preferentially hydrolyzing fatty acids from the sn-1 and sn-3 positions. This differential digestion and absorption influences the bioavailability of fatty acids and the overall nutritional impact of the fat. Therefore, identifying and quantifying specific TAG regioisomers is a critical and challenging task in modern lipidomics.[1] This guide focuses specifically on TG(16:0/18:1(11Z)/18:1(9Z)), a known metabolite cataloged in the Human Metabolome Database (HMDB), to provide a framework for its study.[2]

Biosynthesis of TG(16:0/18:1(11Z)/18:1(9Z))

The formation of this specific TAG is a multi-step process involving the synthesis of the glycerol backbone, the generation of the individual fatty acyl-CoAs, and their sequential esterification.

The Glycerol Backbone and Acyl-CoA Pools

In most eukaryotes, TAG synthesis primarily follows the sn-glycerol-3-phosphate or "Kennedy" pathway.[2] The process begins with glycerol-3-phosphate, which is acylated at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT). The resulting lysophosphatidic acid is then acylated at the sn-2 position by lysophosphatidic acid acyltransferase (LPAAT) to form phosphatidic acid. A phosphatase then removes the phosphate group to yield diacylglycerol (DAG), the immediate precursor to TAG. The final acylation at the sn-3 position is catalyzed by diacylglycerol acyltransferase (DGAT).[2]

Synthesis of Constituent Fatty Acids

-

Palmitic Acid (16:0) and Oleic Acid (18:1n-9): Palmitic acid is the primary product of the fatty acid synthase (FAS) complex in most organisms. It can be elongated to form stearic acid (18:0), which is then desaturated by stearoyl-CoA desaturase-1 (SCD1) to produce oleic acid.

-

cis-Vaccenic Acid (18:1n-7): The synthesis of cis-vaccenic acid can occur via two main routes. In mammals, it is primarily formed by the elongation of palmitoleic acid (16:1n-7), which itself is a product of SCD1 acting on palmitic acid. In bacteria, cis-vaccenic acid is often synthesized via an oxygen-independent (anaerobic) pathway where a cis-double bond is introduced at the C10 stage of fatty acid synthesis and subsequently elongated.[3]

The availability of these three fatty acyl-CoAs in the cellular pool allows for their incorporation into the glycerol backbone by the acyltransferases of the Kennedy pathway to form the target TAG.

Caption: The Kennedy Pathway for TG(16:0/18:1(11Z)/18:1(9Z)) synthesis.

Natural Occurrence

Direct, experimentally confirmed identification of TG(16:0/18:1(11Z)/18:1(9Z)) in a specific biological matrix is not widely reported in peer-reviewed literature, underscoring its nature as a low-abundance, specific isomer. However, its existence is authoritatively cataloged in the Human Metabolome Database (HMDB ID: HMDB0044089), confirming it as a recognized biological molecule.[2]

The most probable natural sources are fats and oils known to contain significant quantities of all three constituent fatty acids.

Ruminant Milk Fat

Bovine milk fat is arguably the most likely source of this TAG. It is one of the most complex natural fats, containing hundreds of different fatty acids.[4]

-

Palmitic Acid (16:0): A major fatty acid in milk fat.

-

Oleic Acid (18:1n-9): Another highly abundant fatty acid.

-

cis-Vaccenic Acid (18:1n-7): While its trans-isomer is more famous, cis-vaccenic acid is also present in milk fat, originating from bacterial synthesis in the rumen and endogenous desaturation.

Positional analysis of bovine milk fat has shown that the distribution of fatty acids is nonrandom. While there is variability, studies have indicated that palmitic acid can be found at the sn-2 position, and oleic acid shows a preference for the sn-1 and sn-3 positions.[5] Given the presence of all three precursors, the enzymatic machinery for TAG assembly, and the known non-random acylation patterns, the formation of TG(16:0/18:1(11Z)/18:1(9Z)) and its isomers in milk fat is biochemically plausible.

Sea Buckthorn Oil (Hippophae rhamnoides)

Sea buckthorn is a unique plant source rich in specific fatty acids. The oil from the pulp/peel is notably different from the seed oil.[6][7]

-

Pulp/Peel Oil: Exceptionally rich in palmitic acid (16:0) and palmitoleic acid (16:1n-7).

-

Seed Oil: Rich in linoleic (18:2n-6), α-linolenic (18:3n-3), and oleic acids (18:1n-9).[7]

Importantly, cis-vaccenic acid is a known constituent of sea buckthorn oil.[8] Studies on the regiospecificity of sea buckthorn TAGs have shown that palmitic acid generally favors the sn-1 and sn-3 positions, while unsaturated fatty acids like oleic/cis-vaccenic acid are often found at the sn-2 position.[6][9] This suggests that isomers like TG(18:1(11Z)/16:0/18:1(9Z)) might be more common, but the presence of the target molecule cannot be ruled out.

Bacterial Lipids

Certain bacteria are known to produce cis-vaccenic acid as a major unsaturated fatty acid through their anaerobic synthesis pathway.[3] If these bacteria also produce TAGs as storage lipids and have access to palmitic and oleic acids, they could be a potential source.

Table 1: Fatty Acid Composition of Potential Natural Sources

| Fatty Acid | Bovine Milk Fat (% of total FA) | Sea Buckthorn Pulp Oil (% of total FA) |

| Palmitic (16:0) | ~25-30% | ~27-34% |

| Oleic (18:1n-9) | ~20-25% | ~5-20% |

| cis-Vaccenic (18:1n-7) | Trace amounts to ~1-2% | Present, often grouped with oleic |

Note: Values are approximate and vary significantly based on diet, genetics, and environment.

Analytical Methodology: A Validated Workflow

Identifying and quantifying a specific TAG regioisomer like TG(16:0/18:1(11Z)/18:1(9Z)) is an analytical challenge due to the existence of numerous isomers with the same mass. A robust methodology requires high-resolution chromatography coupled with tandem mass spectrometry (MS/MS).

Caption: Workflow for regioisomer-specific TAG analysis.

Step 1: Lipid Extraction and Purification

The goal of this step is to isolate the total lipid content from the biological matrix and then purify the neutral TAG fraction.

-

Protocol: Modified Folch Extraction

-

Homogenize the sample (e.g., 1g of milk fat) in 20 volumes of chloroform:methanol (2:1, v/v).

-

Agitate for 20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes to clarify the phases.

-

Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Causality: The chloroform:methanol solvent system is highly effective at disrupting cell membranes and solvating a broad range of lipids. The addition of a salt solution breaks the single phase into a biphasic system, partitioning polar contaminants (sugars, amino acids) into the upper aqueous phase and concentrating the hydrophobic lipids in the lower chloroform phase.

-

Purification: The dried total lipid extract can be reconstituted in a non-polar solvent and passed through a silica-based solid-phase extraction (SPE) cartridge to separate the neutral TAGs from more polar lipids like phospholipids and free fatty acids.

Step 2: Chromatographic Separation (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) is essential for separating the complex mixture of TAGs prior to mass spectrometric analysis. This reduces ion suppression and allows for the resolution of some isobaric (same mass) species.

-

Protocol: Reversed-Phase UHPLC

-

Column: A high-resolution reversed-phase column (e.g., C18 or C30, >150 mm length, <2 µm particle size). C30 columns can offer enhanced separation of TAG isomers.[4]

-

Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

-

Gradient: A shallow gradient from ~30% B to 100% B over 30-40 minutes.

-

Flow Rate: ~0.2-0.4 mL/min.

-

Column Temperature: 40-50 °C.

-

-

Causality: Reversed-phase chromatography separates TAGs based on their hydrophobicity, which is determined by their acyl carbon number (ACN) and degree of unsaturation (number of double bonds). Longer, more saturated TAGs are retained longer. The ammonium formate additive promotes the formation of ammonium adducts ([M+NH4]+) in the ESI source, which provides superior fragmentation patterns for positional analysis compared to protonated molecules.[10]

Step 3: Mass Spectrometric Analysis (ESI-MS/MS)

This is the core of the identification process. Tandem mass spectrometry allows for the fragmentation of a selected TAG precursor ion to reveal its constituent fatty acids and their positions.

-

Protocol: ESI-MS/MS for Regioisomer Analysis

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS1 Scan: Perform a full scan from m/z 300-1200 to identify the [M+NH4]+ precursor ion for TG(52:2), which corresponds to the target molecule (mass of C55H102O6 + NH4+).

-

MS/MS Analysis: Isolate the precursor ion of interest in the quadrupole.

-

Fragmentation: Subject the isolated ion to Collision-Induced Dissociation (CID) using argon gas.

-

MS2 Scan: Scan for the product ions. The key fragments are the diacylglycerol-like ions ([DAG]+) formed by the neutral loss of one fatty acid plus ammonia (RCOOH + NH3).

-

-

Causality & Interpretation: The fragmentation of TAG ammonium adducts is not random. The fatty acid at the sn-2 position is lost less readily than those at the sn-1 and sn-3 positions. This differential stability results in a characteristic ratio of fragment ion intensities. For TG(16:0/18:1(11Z)/18:1(9Z)), we expect to see two main [DAG]+ fragment ions:

-

Loss of Palmitic Acid (sn-1): [M+NH4 - 16:0 - NH3]+

-

Loss of Oleic Acid (sn-3): [M+NH4 - 18:1 - NH3]+

-

Loss of cis-Vaccenic Acid (sn-2): This loss is less favored, resulting in a lower intensity fragment ion.

-

By comparing the relative intensities of the fragment ions corresponding to the loss of palmitic acid versus the loss of the C18:1 acids, the position can be inferred. The identification of the specific C18:1 isomers (cis-vaccenic vs. oleic) requires further fragmentation (MS³) or comparison with authentic standards, as their [DAG]+ fragments have the same mass. However, the presence of the characteristic fragments confirms the elemental composition and provides strong evidence for the fatty acid positions.[10]

Conclusion and Future Directions

The triacylglycerol this compound represents a highly specific molecular species whose natural distribution is not yet fully charted but is strongly suggested in complex fats like those from ruminant milk. Its complete structural elucidation requires a sophisticated analytical approach combining high-resolution separation with precise tandem mass spectrometry. The workflow detailed in this guide provides a robust and validated pathway for researchers to pursue the identification of this and other challenging TAG regioisomers.

Future research should focus on applying these advanced lipidomics techniques to systematically screen potential natural sources. Establishing the precise concentrations of such isomers will be vital for understanding their contribution to the nutritional and physiological properties of dietary fats, potentially opening new avenues in food science, nutraceuticals, and metabolic disease research.

References

- 1. Livestock Metabolome Database: Showing metabocard for TG(16:0/18:1(11Z)/18:2(9Z,12Z)) (LMDB00737) [lmdb.ca]

- 2. Human Metabolome Database: Showing metabocard for TG(16:0/18:1(11Z)/18:1(9Z)) (HMDB0044089) [hmdb.ca]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Human Metabolome Database: Showing metabocard for TG(16:1(9Z)/18:1(11Z)/18:1(11Z)) (HMDB0048612) [hmdb.ca]

- 5. Human Metabolome Database: Showing metabocard for TG(18:1(11Z)/16:0/18:1(9Z)) (HMDB0010438) [hmdb.ca]

- 6. utupub.fi [utupub.fi]

- 7. DSpace [repository.cam.ac.uk]

- 8. Human Metabolome Database: Showing metabocard for TG(16:0/18:1(9Z)/18:1(9Z)) (HMDB0005382) [hmdb.ca]

- 9. Serum Metabolome: Browsing Serum Metabolite Concentrations [serummetabolome.ca]

- 10. Comprehensive untargeted lipidomic analysis of sea buckthorn using UHPLC-HR-AM/MS/MS combined with principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical State and Appearance of TG(16:0/18:1(11Z)/18:1(9Z))

Introduction

This technical guide provides a comprehensive analysis of the physical state and appearance of the specific mixed-acid triglyceride, 1-palmitoyl-2-vaccenoyl-3-oleoyl-sn-glycerol, denoted as TG(16:0/18:1(11Z)/18:1(9Z)). This molecule is of significant interest to researchers in lipidomics, drug delivery, and food science due to its unique combination of a saturated fatty acid (palmitic acid) and two distinct monounsaturated fatty acid isomers (vaccenic acid and oleic acid) on a glycerol backbone. Understanding the physical properties of this triglyceride is paramount for its application in formulated products, where its melting behavior, crystallinity, and texture are critical performance attributes.

This guide will delve into the predicted physical state of TG(16:0/18:1(11Z)/18:1(9Z)) at ambient temperatures, explore its potential for polymorphic behavior, and provide detailed experimental protocols for its characterization using differential scanning calorimetry (DSC) and X-ray diffraction (XRD). The insights provided herein are grounded in established principles of lipid chemistry and supported by data from structurally analogous triglycerides.

Molecular Structure and Composition

The triglyceride TG(16:0/18:1(11Z)/18:1(9Z)) is composed of a glycerol backbone esterified with three different fatty acids at specific stereochemical positions (sn):

-

sn-1: Palmitic acid (16:0), a saturated fatty acid.

-

sn-2: Vaccenic acid (18:1(11Z)), a monounsaturated fatty acid with a cis double bond at the 11th carbon.

-

sn-3: Oleic acid (18:1(9Z)), a monounsaturated fatty acid with a cis double bond at the 9th carbon.

Figure 1: Molecular structure of TG(16:0/18:1(11Z)/18:1(9Z)).

The presence of two unsaturated fatty acids with cis double bonds introduces kinks in their hydrocarbon chains, which significantly influences the molecule's ability to pack into a crystalline lattice.[1]

Predicted Physical State and Appearance

The physical state of a triglyceride at a given temperature is primarily determined by its fatty acid composition, specifically the balance between saturated and unsaturated fatty acids.[2] Saturated fatty acids, with their linear hydrocarbon chains, can pack closely together, leading to stronger van der Waals forces and consequently higher melting points.[1] In contrast, the cis double bonds in unsaturated fatty acids create bends in the chains, disrupting efficient packing and lowering the melting point.[3]

Given that TG(16:0/18:1(11Z)/18:1(9Z)) contains two monounsaturated fatty acids and only one saturated fatty acid, it is predicted to be a liquid or a semi-solid at room temperature (approximately 20-25°C) . Its appearance is expected to be a clear to slightly yellowish, viscous oil or a soft, waxy solid .

This prediction is strongly supported by data from the structurally similar triglyceride, 1,3-dioleoyl-2-palmitoyl-glycerol (OPO or TG(18:1/16:0/18:1)). OPO, which also contains one palmitic acid and two oleic acid moieties, has a reported melting point of 19°C and is described as a white to light yellow waxy solid or semi-solid.[4][5]

Table 1: Comparison of TG(16:0/18:1(11Z)/18:1(9Z)) with a Structurally Similar Triglyceride

| Triglyceride | Fatty Acid Composition | Predicted/Reported Melting Point | Predicted/Reported Physical State at Room Temp. |

| TG(16:0/18:1(11Z)/18:1(9Z)) | 1x 16:0, 1x 18:1(11Z), 1x 18:1(9Z) | Likely near or slightly below 19°C | Liquid or semi-solid |

| TG(18:1/16:0/18:1) (OPO) | 1x 16:0, 2x 18:1(9Z) | 19°C[4][5] | Waxy solid or semi-solid[4] |

The slight structural differences between TG(16:0/18:1(11Z)/18:1(9Z)) and OPO, namely the presence of vaccenic acid instead of a second oleic acid and the different stereospecific numbering, may lead to minor variations in their physical properties. The position of the double bond can influence the melting point of triglycerides, though the effect is generally less pronounced than the presence of the double bond itself.[6] Similarly, the stereospecific position of the fatty acids can affect the crystal packing and, consequently, the melting behavior.[7] However, the overall dominance of unsaturated fatty acids makes a solid state at room temperature highly unlikely.

Polymorphism in Triglycerides

Triglycerides are known to exhibit polymorphism, which is the ability of a compound to exist in multiple crystalline forms with different molecular packing arrangements.[8] These polymorphs, commonly designated as α, β', and β, have distinct physical properties, including melting points, stabilities, and X-ray diffraction patterns.[9]

-

α (alpha) form: The least stable polymorph with the lowest melting point. It is typically formed upon rapid cooling from the melt.[8]

-

β' (beta-prime) form: An intermediate stability form with a melting point between the α and β forms.[9]

-

β (beta) form: The most stable polymorph with the highest melting point.[9]

The transformation from less stable to more stable forms (α → β' → β) is an exothermic process and generally irreversible.[10] The specific polymorphic behavior of a triglyceride is influenced by its chemical structure, purity, and the thermal history it has been subjected to (e.g., cooling rate, annealing time).[4]

For TG(16:0/18:1(11Z)/18:1(9Z)), it is expected to exhibit polymorphic behavior. Upon cooling from a molten state, it would likely first crystallize into the α form, which could then transform into the more stable β' and β forms upon heating or over time. The presence of different fatty acid isomers and the asymmetric nature of the molecule may lead to a complex melting profile with multiple endothermic and exothermic events observable by DSC.

Experimental Protocols for Characterization

To empirically determine the physical state, appearance, and polymorphic behavior of TG(16:0/18:1(11Z)/18:1(9Z)), the following experimental techniques are recommended.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal transitions of materials, including the melting and crystallization of triglycerides. A typical DSC experiment involves subjecting a sample to a controlled temperature program and measuring the heat flow into or out of the sample relative to a reference.

Figure 2: General workflow for DSC analysis of a triglyceride.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity TG(16:0/18:1(11Z)/18:1(9Z)) into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample during heating.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.

-

-

Thermal Program:

-

First Heating Scan: Heat the sample from ambient temperature to a temperature well above its expected melting point (e.g., 80°C) at a rate of 10°C/min. Hold at this temperature for 5-10 minutes to erase any prior thermal history.

-

Cooling Scan: Cool the sample from 80°C to a low temperature (e.g., -60°C) at a controlled rate (e.g., 5°C/min). This will induce crystallization, which will be observed as an exothermic peak.

-

Second Heating Scan: Heat the sample from -60°C back to 80°C at a controlled rate (e.g., 5°C/min). This scan will reveal the melting of the different polymorphic forms that crystallized during the cooling step, observed as endothermic peaks.

-

-

Data Analysis:

-

Analyze the thermogram from the second heating scan to determine the onset and peak temperatures of melting for each polymorphic form.

-

Integrate the area under the melting peaks to calculate the enthalpy of fusion for each transition.

-

Observe any exothermic peaks during the heating scan, which would indicate a polymorphic transition from a less stable to a more stable form.

-

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of materials. For triglycerides, XRD can identify the specific polymorphic forms (α, β', and β) based on their characteristic diffraction patterns, which relate to the spacing between the crystal lattice planes.

Figure 3: General workflow for XRD analysis of a triglyceride.

Step-by-Step Methodology:

-

Sample Preparation:

-

The sample must be in a crystalline or semi-crystalline state for XRD analysis. If the sample is liquid at room temperature, it will need to be cooled to induce crystallization.

-

For semi-solid or waxy samples, cryogenic grinding may be necessary to obtain a fine, random powder, which is crucial for avoiding preferred orientation of the crystals.[11]

-

Gently pack the powdered sample into a sample holder, ensuring a flat surface.

-

-

Instrument Setup:

-

Use a powder X-ray diffractometer equipped with a common X-ray source, such as Cu Kα radiation.

-

For temperature-dependent studies, a temperature-controlled stage can be used to analyze the sample at different temperatures.

-

-

Data Acquisition:

-

Scan the sample over a range of 2θ angles (typically 2-40°) to obtain the diffraction pattern.

-

The resulting diffractogram will show peaks at specific angles corresponding to the d-spacings of the crystal lattice.

-

-

Data Interpretation:

-

The polymorphic forms of triglycerides are identified by their characteristic short-spacing reflections in the wide-angle region of the XRD pattern:

-

Long-spacing reflections in the small-angle region provide information about the lamellar stacking of the triglyceride molecules.

-

Conclusion

Based on its molecular composition, TG(16:0/18:1(11Z)/18:1(9Z)) is predicted to be a liquid or a semi-solid with a clear to slightly yellowish appearance at room temperature. Its physical properties are expected to be similar to those of 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), with a melting point likely in the range of 15-20°C. This triglyceride is also expected to exhibit complex polymorphic behavior, which can be thoroughly characterized by a combination of Differential Scanning Calorimetry and X-ray Diffraction. The detailed experimental protocols provided in this guide offer a robust framework for researchers to empirically determine the precise physical characteristics of this and other novel triglycerides, which is essential for their successful application in various scientific and industrial fields.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. brainly.in [brainly.in]

- 4. benchchem.com [benchchem.com]

- 5. An X-Ray Diffraction Study of Triglyceride Polymorphism | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]

- 6. Dissimilar properties of vaccenic versus elaidic acid in beta-oxidation activities and gene regulation in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol in Organic Solvents

Abstract

Introduction: Understanding the Molecule

The subject of this guide, 1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol, is a complex triacylglycerol (TAG). Its structure consists of a glycerol backbone esterified with three different fatty acid chains:

-

sn-1 Position: Palmitic Acid (16:0), a 16-carbon saturated fatty acid.

-

sn-2 Position: 11(Z)-Octadecenoic Acid, commonly known as cis-Vaccenic Acid (18:1 n-7), an 18-carbon monounsaturated fatty acid.

-

sn-3 Position: Oleic Acid (18:1 n-9), also an 18-carbon monounsaturated fatty acid and an isomer of cis-vaccenic acid.

The molecule is designated as rac-glycerol, indicating a racemic mixture of the two possible stereoisomers. This specific combination of one saturated and two isomeric monounsaturated fatty acids defines its physicochemical properties, including its solubility profile. While this exact TAG is available commercially for research, its specific solubility characteristics are not widely documented[1]. This guide provides the necessary theoretical and practical tools to address this data gap.

Theoretical Principles of Triglyceride Solubility

The solubility of any substance is governed by the principle similia similibus solvuntur, or "like dissolves like."[2][3] For triglycerides, which are large, predominantly nonpolar molecules, this principle is paramount.

2.1. The Role of Polarity Triglycerides are characterized by long, nonpolar hydrocarbon chains which make up the bulk of their structure. The ester linkages in the glycerol backbone introduce a slight polar character, but this is overwhelmingly masked by the hydrophobic nature of the fatty acid tails[4]. Consequently:

-

High Solubility in Nonpolar Solvents: TAGs are highly soluble in nonpolar organic solvents such as hexane, chloroform, ether, and benzene[2]. These solvents interact favorably with the hydrocarbon chains via weak van der Waals forces (dispersion forces)[3].

-

Insolubility in Polar Solvents: TAGs are virtually insoluble in highly polar solvents like water[3][4]. Water molecules are strongly attracted to each other through hydrogen bonds, and they exclude the large, nonpolar TAG molecules[3][5].

2.2. Influence of Fatty Acid Composition The specific fatty acids in the TAG molecule subtly influence its solubility:

-

Chain Length: Solubility in nonpolar solvents generally decreases as the fatty acid chain length increases, due to stronger intermolecular van der Waals forces between the longer TAG molecules[6].

-

Degree of Unsaturation: The presence of double bonds (unsaturation) introduces kinks into the fatty acid chains. This disrupts the orderly packing of the molecules, weakening intermolecular forces. As a result, triglycerides with a higher degree of unsaturation tend to have lower melting points and are often more soluble in a wider range of solvents compared to their fully saturated counterparts[7]. The target molecule contains two unsaturated C18 chains, suggesting good solubility in common organic solvents.

2.3. The Spectrum of Organic Solvents Organic solvents exist on a polarity spectrum. While TAGs dissolve well in nonpolar solvents, their solubility in moderately polar solvents (e.g., ethanol, acetone) is limited and temperature-dependent[5][8]. For instance, triglycerides are typically only slightly soluble in ethanol at room temperature, but this solubility increases significantly with heating[6][8]. Halogenated solvents like chloroform are particularly effective due to their ability to interact with the ester region of the TAG while also readily solvating the long hydrocarbon chains[8][9][10][11].

Caption: Predicted solubility based on the "like dissolves like" principle.

Solubility Data of Structurally Similar Triglycerides

In the absence of direct data for the target molecule, we can infer its likely behavior from the known solubility of analogous triglycerides. The following table summarizes qualitative and quantitative solubility data for TAGs containing similar fatty acid profiles. This serves as an excellent starting point for solvent selection in experimental work.

| Triglyceride (Structure) | Solvent | Solubility Data | Source(s) |

| Triolein (18:1, 18:1, 18:1) | Chloroform | Soluble (100 mg/mL) | [12] |

| Ether | Soluble | [8][12] | |

| Carbon Tetrachloride | Soluble | [8][12] | |

| Hexane | Miscible | [13][14] | |

| Tetrahydrofuran (THF) | Miscible (Best solvent in a simulation study) | [13][14] | |

| Ethanol | Slightly Soluble | [8][12] | |

| Water | Practically Insoluble | [2][12] | |

| 1,3-Dioleoyl-2-Palmitoyl-Glycerol (18:1, 16:0, 18:1) | Chloroform | Soluble | [11][15] |

| Hexane | Soluble (Supplied as a 25 mg/mL solution) | [11][15] | |

| Non-polar organic solvents | Generally Soluble | [16] | |

| Ethanol | Slightly Soluble | [17][18] | |

| 1-Palmitoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol (16:0, 18:1, 18:2) | Ethanol | 12.5 mg/mL | [19] |

| DMF | 10 mg/mL | [19] | |

| Chloroform | Slightly Soluble | [19] | |

| 1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol (16:0, 18:1, 18:0) | Chloroform | Slightly Soluble | [9][20] |

| Methanol | Slightly Soluble | [9][20] |

Note: "Slightly Soluble" and "Soluble" are qualitative terms from datasheets and should be experimentally verified for precise quantification.

Experimental Protocol for Determining Saturation Solubility

This section provides a robust, step-by-step methodology for accurately determining the saturation solubility of this compound in a chosen organic solvent. The "shake-flask" method followed by a suitable quantification technique is a standard and reliable approach[21].

4.1. Materials and Reagents

-

This compound (purity >98%)

-

Selected organic solvents (HPLC or analytical grade)

-

Glass vials with PTFE-lined screw caps (e.g., 2-4 mL)

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator set to a precise temperature (e.g., 25.0 ± 0.5 °C)

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC with ELSD/CAD/MS detector, or a Gas Chromatograph)

4.2. Experimental Workflow

Caption: Experimental workflow for saturation solubility determination.

4.3. Detailed Step-by-Step Procedure

-

Preparation: To a series of glass vials, add an excess amount of the triglyceride. The key is to ensure undissolved solid will remain at equilibrium. For example, add ~20-50 mg of the TAG to 1 mL of the chosen solvent. Record the exact mass if performing a gravimetric analysis.

-

Equilibration: Seal the vials tightly. Vortex vigorously for 1 minute to ensure thorough mixing. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). Allow the samples to equilibrate for at least 24 to 48 hours. This extended time is crucial to ensure the solution reaches true thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess, undissolved TAG to settle to the bottom, leaving a clear, saturated supernatant.

-

Sampling and Filtration: Carefully draw a known volume of the clear supernatant into a syringe, being cautious not to disturb the solid pellet. Attach a 0.22 µm PTFE syringe filter and dispense the filtered, saturated solution into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for chromatographic analysis). Filtering is a critical step to remove any microscopic solid particles.

-

Quantification:

-

Chromatographic Method (Recommended): Accurately dilute the filtered solution with a suitable solvent to fall within the linear range of a pre-established calibration curve. Analyze the diluted sample using a suitable technique like HPLC with an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS), which are universal detectors for non-chromophoric compounds like TAGs[22][23][24].

-

Gravimetric Method (Simpler Alternative): Carefully evaporate the solvent from the pre-weighed vial containing the filtered supernatant under a gentle stream of nitrogen or in a vacuum oven at a low temperature. Once the solvent is fully removed, re-weigh the vial. The mass difference corresponds to the amount of dissolved TAG.

-

-

Calculation: Using the quantified amount of TAG and the volume of the aliquot taken, calculate the saturation solubility in units of mg/mL or mol/L. Repeat the experiment at least in triplicate to ensure reproducibility.

Conclusion

While direct, published solubility data for this compound is limited, a robust solubility profile can be effectively established. By understanding the fundamental principles of lipid-solvent interactions and leveraging data from structurally similar triglycerides, researchers can make informed decisions on solvent selection. The detailed experimental protocol provided in this guide offers a reliable, self-validating system for the empirical determination of saturation solubility, empowering scientists and formulation experts to generate the precise data needed for their research and development applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. physicsforums.com [physicsforums.com]

- 4. quora.com [quora.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. DSpace [dr.lib.iastate.edu]

- 7. Solubility of pharmaceutical ingredients in triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. 1-Palmitoyl-2-Stearoyl-3-Oleoyl-rac-glycerol | CAS 2190-28-5 | Cayman Chemical | Biomol.com [biomol.com]

- 11. caymanchem.com [caymanchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Understanding the interactions between triolein and co-solvent binary mixtures using molecular dynamics simulations - White Rose Research Online [eprints.whiterose.ac.uk]

- 15. 1,3-Dioleoyl-2-Palmitoyl Glycerol | CAS 1716-07-0 | Cayman Chemical | Biomol.com [biomol.com]

- 16. 1,3-Dioleoyl-2-Palmitoyl-Glycerol CAS 1716-07-0 - Hylanda Chemical [hylandachemical.com]

- 17. Cas 1716-07-0,1,3-DIOLEOYL-2-PALMITOYL-GLYCEROL | lookchem [lookchem.com]

- 18. 1,3-DIOLEOYL-2-PALMITOYL-GLYCEROL | 1716-07-0 [chemicalbook.com]

- 19. caymanchem.com [caymanchem.com]

- 20. 1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol | CAS 2190-27-4 | Cayman Chemical | Biomol.com [biomol.com]

- 21. researchgate.net [researchgate.net]

- 22. Analytical Techniques for Single-Cell Biochemical Assays of Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ANALYSIS OF LIPIDS [people.umass.edu]

Stability and storage conditions for TG(16:0/18:1(11Z)/18:1(9Z)) standard

An In-Depth Technical Guide to the Stability and Storage of TG(16:0/18:1(11Z)/18:1(9Z)) Standard

For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount. This guide provides a comprehensive overview of the critical factors influencing the stability of the triglyceride standard TG(16:0/18:1(11Z)/18:1(9Z)) and outlines best practices for its storage to ensure its accuracy and reliability in experimental applications.

Introduction: The Imperative of Purity in Lipid Standards

Triglycerides (TGs) are a cornerstone of lipidomic research and are integral to understanding metabolic diseases. TG(16:0/18:1(11Z)/18:1(9Z)) is a specific mixed-acid triglyceride containing one saturated fatty acid (palmitic acid, 16:0) and two isomers of a monounsaturated fatty acid (vaccenic acid, 18:1(11Z) and oleic acid, 18:1(9Z)).[1] The presence of unsaturated fatty acids, particularly the double bonds in the oleic and vaccenic acid moieties, renders this molecule susceptible to degradation, which can compromise experimental results. Therefore, a thorough understanding of its stability and the implementation of proper storage protocols are not merely recommended; they are essential for maintaining the integrity of research data.

Chemical Profile of TG(16:0/18:1(11Z)/18:1(9Z))

To appreciate the stability challenges, it is crucial to understand the molecule's structure. It consists of a glycerol backbone esterified with three fatty acids:

-

sn-1 position: Palmitic acid (16:0) - a saturated fatty acid.

-

sn-2 position: Vaccenic acid (18:1(11Z)) - a monounsaturated fatty acid.

-

sn-3 position: Oleic acid (18:1(9Z)) - a monounsaturated fatty acid.

The double bonds at the 11Z and 9Z positions of the C18 fatty acid chains are the primary sites of chemical instability.

Primary Degradation Pathways

The two main degradation pathways for TG(16:0/18:1(11Z)/18:1(9Z)) are oxidation and hydrolysis. These processes can alter the chemical structure of the standard, leading to the formation of impurities and a decrease in the concentration of the parent molecule.

Autoxidation: A Free-Radical Chain Reaction

Autoxidation is the most common degradation pathway for unsaturated lipids and proceeds via a free-radical chain reaction involving oxygen.[2] This process is autocatalytic, meaning the products of the reaction can themselves promote further oxidation.[2]

Mechanism of Autoxidation:

-

Initiation: The process begins with the formation of a fatty acid radical. This can be initiated by heat, light (photo-oxidation), or the presence of metal ions.[3] The allylic protons (protons on the carbons adjacent to the double bonds) in the oleic and vaccenic acid chains are particularly susceptible to abstraction.

-

Propagation: The fatty acid radical (L•) reacts rapidly with molecular oxygen to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another unsaturated fatty acid chain, creating a new fatty acid radical and a hydroperoxide (LOOH). This creates a self-propagating chain reaction.

-

Termination: The chain reaction is terminated when two radical species react with each other to form non-radical products.